(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide is an organic compound that features a nitrobenzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzyl chloride and (S)-2-amino-N-ethylpropanamide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the amine group of (S)-2-amino-N-ethylpropanamide attacks the electrophilic carbon of 3-nitrobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of (S)-2-Amino-N-ethyl-N-(3-aminobenzyl)propanamide.
Oxidation: Formation of corresponding oxides or imines.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide: Similar structure but with the nitro group in the para position.
(S)-2-Amino-N-ethyl-N-(2-nitrobenzyl)propanamide: Similar structure but with the nitro group in the ortho position.
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide is unique due to the specific positioning of the nitro group on the benzyl ring and the presence of the ethyl group on the amide nitrogen. These structural features can influence its reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-5-4-6-11(7-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVLZCBKXPXIT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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